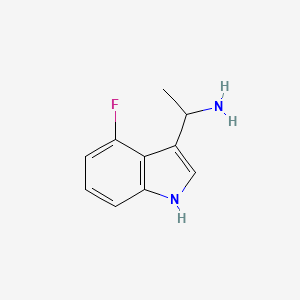

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11FN2 |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

1-(4-fluoro-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C10H11FN2/c1-6(12)7-5-13-9-4-2-3-8(11)10(7)9/h2-6,13H,12H2,1H3 |

InChI Key |

NXBOTTDQVPNJLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CNC2=C1C(=CC=C2)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Metabolic Stability of 4-Fluoro-α-methyltryptamine (4-F-AMT): In Vitro Assessment Guide

This guide details the in vitro metabolic stability assessment of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine , chemically known as 4-Fluoro-α-methyltryptamine (4-F-AMT) .

Executive Summary & Structural Logic

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a synthetic tryptamine derivative characterized by two critical structural modifications that drastically alter its metabolic fate compared to endogenous tryptamine:

-

α-Methylation: The amine side chain possesses a methyl group at the alpha carbon (

). This steric bulk prevents the formation of the imine intermediate required for oxidative deamination by Monoamine Oxidase (MAO) . Consequently, this compound acts as an MAO inhibitor rather than a substrate. -

4-Fluorination: The fluorine atom at position 4 of the indole ring blocks metabolic hydroxylation at this site and electronically deactivates the ring, potentially reducing the rate of Cytochrome P450 (CYP) mediated oxidation at the typically labile 5, 6, or 7 positions.

Predicted Metabolic Profile: High metabolic stability with low intrinsic clearance (

Experimental Strategy

To rigorously define the metabolic stability of 4-F-AMT, a dual-assay approach is required:

-

Assay A (Microsomal Stability): Uses Human Liver Microsomes (HLM) to assess Phase I oxidative metabolism (CYP450).

-

Assay B (MAO Susceptibility): Uses recombinant MAO-A and MAO-B isoforms to confirm resistance to deamination.

Workflow Visualization

The following diagram outlines the high-throughput LC-MS/MS workflow for determining intrinsic clearance.

Caption: Standardized workflow for determining in vitro intrinsic clearance (

Detailed Experimental Protocols

Protocol A: Microsomal Stability (Phase I Oxidation)

This protocol measures the disappearance of the parent compound over time in the presence of NADPH-supplemented microsomes.

Reagents:

-

Test Compound: 4-F-AMT (10 mM stock in DMSO).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH (regenerating system or 10 mM solution).[1]

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Procedure:

-

Preparation: Dilute 4-F-AMT stock to 2 µM in KPi buffer (2x working solution). Prepare HLM solution at 1.0 mg/mL in KPi buffer (2x working solution).

-

Mixing: In a 96-well plate, combine 30 µL of 2x Compound and 30 µL of 2x HLM.

-

Final Concentrations: 1 µM Compound, 0.5 mg/mL HLM, <0.1% DMSO.[2]

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to equilibrate.

-

Initiation: Add 60 µL of 2 mM NADPH (pre-warmed) to initiate the reaction.

-

Control: For negative control wells, add buffer instead of NADPH to assess non-enzymatic degradation.

-

-

Sampling: At designated time points (

min), remove 50 µL of the reaction mixture. -

Quenching: Immediately transfer the aliquot into a plate containing 150 µL of ice-cold Quench Solution.

-

Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Inject 5 µL of the supernatant into the LC-MS/MS.

Protocol B: MAO Stability (Deamination Resistance)

Since tryptamines are classical MAO substrates, verifying the protective effect of the α-methyl group is essential.

Reagents:

-

Enzymes: Recombinant Human MAO-A and MAO-B (expressed in baculovirus/insect cells).

-

Control Substrate: Kynuramine (fluorescent probe) or Serotonin.

Modifications to Protocol A:

-

Replace HLM with recombinant MAO-A or MAO-B (typically 5–10 µg protein/mL).

-

Critical: Do not add NADPH. MAO requires flavin adenine dinucleotide (FAD), which is covalently bound to the enzyme; exogenous cofactors are generally not needed for the short duration of this assay.

-

Monitor for the formation of the corresponding aldehyde/ketone or simply parent depletion.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the Intrinsic Clearance (

1. Determine Elimination Rate Constant (

2. Calculate Half-Life (

3. Calculate Intrinsic Clearance (

Interpretation Table

| Parameter | Value Range | Classification for 4-F-AMT |

| < 10 µL/min/mg | Low Clearance (Stable) . Likely outcome due to F-substitution and | |

| 10 - 45 µL/min/mg | Moderate Clearance . Suggests distal ring hydroxylation (C6/C7). | |

| MAO Stability | < 5% loss in 60 min | Resistant . Confirms |

Predicted Metabolic Pathway

The following diagram illustrates the structural rationale for the stability of 4-F-AMT compared to standard tryptamine.

Caption: Metabolic pathway prediction. Red dotted lines indicate pathways blocked by structural modifications.

References

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

-

Blough, B. E., et al. (2014). Abuse-related effects of dual dopamine/serotonin releasers with varying potency to release norepinephrine in male rats and rhesus monkeys.[3] Experimental and Clinical Psychopharmacology, 22(3), 274–284. (Discusses pharmacology of fluoro-tryptamine analogs).

-

Wagmann, L., et al. (2019). In vitro metabolic fate of the synthetic cannabinoid receptor agonists... and the tryptamine derivative 5-fluoro-α-methyltryptamine. Drug Testing and Analysis. (Provides analogous metabolic data for 5-F-AMT).

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).

Sources

Pharmacological profile of 4-substituted indole amines

Pharmacological Profile and Structure-Activity Relationships of 4-Substituted Indole Amines: A Technical Blueprint

Executive Summary

The pharmacological landscape of 4-substituted indole amines (tryptamines)—a class encompassing naturally occurring alkaloids like psilocin and synthetic derivatives like 4-AcO-DMT and 4-HO-MET—is defined by their complex interactions with the serotonergic system. As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a catalog of binding affinities, but as a dynamic system of structure-activity relationships (SAR) that dictate receptor selectivity, functional efficacy, and downstream signaling cascades. This whitepaper deconstructs the pharmacological profile of 4-substituted tryptamines, providing field-proven methodologies for their in vitro characterization.

Structure-Activity Relationship (SAR) Dynamics

The core tryptamine scaffold serves as a versatile template. Pharmacological activity is primarily governed by two structural vectors: the substituent at the 4-position of the indole ring and the steric bulk of the terminal N,N-dialkyl amine[1].

The 4-Position: Intrinsic Efficacy vs. Prodrug Mechanics

The presence of a hydroxyl group (-OH) at the 4-position, as seen in psilocin (4-HO-DMT), is critical for anchoring the molecule within the orthosteric binding pocket of the 5-HT2A receptor, facilitating the hydrogen bonding necessary for stabilizing the receptor's active conformation[2].

Conversely, O-acetylated derivatives (e.g., 4-AcO-DMT, 4-AcO-DiPT) consistently demonstrate a 10- to 40-fold reduction in in vitro potency compared to their 4-hydroxy counterparts[2]. The causality here is steric: the bulky acetate group hinders optimal receptor docking. However, in vivo, these compounds exhibit nearly identical behavioral profiles to 4-hydroxy variants because the ester bond is rapidly hydrolyzed by systemic esterases, effectively rendering 4-acetoxy compounds as highly efficient prodrugs[2].

The Terminal Amine: Engineering Subtype Selectivity

Modifying the N,N-dialkyl chain length is the primary mechanism for tuning receptor subtype selectivity. While the 5-HT2A receptor is relatively tolerant of increasing steric bulk, the 5-HT2C receptor is highly sensitive to it[2].

-

Symmetrical vs. Asymmetrical Bulk: Transitioning from N,N-dimethyl (DMT) to N,N-diisopropyl (DiPT) drastically reduces 5-HT2C affinity due to steric clashes within the more restricted 5-HT2C binding pocket, while maintaining robust 5-HT2A efficacy[2][3].

-

Quaternary Amines: The addition of a third alkyl group to form a quaternary ammonium salt (e.g., 4-HO-TMT) completely abolishes 5-HT2A affinity. Instead, the permanent positive charge shifts the molecule's affinity toward monoamine transporters, specifically yielding sub-micromolar affinity for the Serotonin Transporter (SERT)[4].

Quantitative Pharmacological Target Profiles

To understand the therapeutic and psychoactive potential of these compounds, we must evaluate their binding affinities (

Table 1: Receptor Binding Affinities (

| Compound | N-Substitution | 4-Substitution | 5-HT2A ( | 5-HT2C ( | 5-HT1A ( |

| Psilocin (4-HO-DMT) | Dimethyl | Hydroxy | 79 | 234 | >10,000 |

| 4-AcO-DMT | Dimethyl | Acetoxy | 93 | 673 | >10,000 |

| 4-HO-MET | Methyl, Ethyl | Hydroxy | 85 | 1,300 | >10,000 |

| 4-HO-DET | Diethyl | Hydroxy | 120 | 1,400 | >10,000 |

| 4-HO-DiPT | Diisopropyl | Hydroxy | 210 | 4,200 | >10,000 |

Note: Increasing the steric bulk from Dimethyl to Diisopropyl causes an 18-fold drop in 5-HT2C affinity, highlighting the restricted nature of the 5-HT2C orthosteric site.

Table 2: Functional Activity (Gq-Mediated Calcium Flux at h5-HT2A) [2]

| Compound | Functional Classification | ||

| 4-HO-DMT | ~1 - 10 | 90 - 100% | Full Agonist |

| 4-AcO-DMT | ~100 - 400 | 79.2% | Partial Agonist (In Vitro) |

| 4-HO-DiPT | ~10 - 50 | 92.1% | Full Agonist |

| 4-AcO-DiPT | > 400 | 74.6% | Partial Agonist (In Vitro) |

Signaling Pathways: Gq vs. -Arrestin 2

Upon binding to the 5-HT2A receptor, 4-substituted tryptamines initiate complex intracellular signaling. Unlike some synthetic phenethylamines that exhibit extreme functional bias, tryptamines like psilocin generally show balanced signaling, activating both the canonical Gq/11 pathway (leading to calcium mobilization) and the

5-HT2A Receptor Signaling Cascade: Balanced Gq and β-Arrestin 2 activation by Tryptamines.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, every assay must be designed as a self-validating system. A readout is only as reliable as the controls that define its boundaries. Below are the definitive protocols for characterizing these compounds.

Protocol A: Radioligand Competition Binding Assay (5-HT2A)

Objective: Determine the true binding affinity (

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

-

Assay Assembly: In a 96-well plate, combine 50 µL of

ketanserin (final concentration ~1 nM), 50 µL of the test compound (serial dilutions from -

Self-Validation Controls:

-

Total Binding (TB): Buffer replaces the test compound.

-

Non-Specific Binding (NSB): Add 10 µM Clozapine. (This proves the radioligand is binding to the receptor, not partitioning into the lipid bilayer)[1].

-

-

Incubation & Separation: Incubate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer, extract into scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate

and convert to

Protocol B: Gq-Mediated Calcium Flux Functional Assay

Objective: Quantify the functional potency (

Experimental Workflow for High-Throughput Calcium Flux Functional Assay.

Step-by-Step Methodology:

-

Cell Plating: Seed 5-HT2A-expressing HEK293 cells in 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

-

Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (containing probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C in the dark.

-

Self-Validation Controls:

-

Positive Control: 10 µM Serotonin (5-HT) is used to define 100%

. -

Specificity Control: Pre-incubate a subset of wells with 100 nM Volinanserin (a highly selective 5-HT2A antagonist). If the test compound's signal is not completely abolished by Volinanserin, the signal is an artifact or off-target effect[8].

-

-

Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

-

Compound Addition: Inject the test compounds (serial dilutions) automatically. Record the peak fluorescent response (typically occurring within 20-30 seconds post-injection).

-

Data Processing: Normalize the peak fluorescence of the test compound against the baseline and the 5-HT positive control to generate concentration-response curves.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethopharmacological evaluation of antidepressant-like effect of serotonergic psychedelics in C57BL/6J male mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Bioactivity & Pharmacology of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

This technical guide provides an in-depth review of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine , a specific fluorinated indole derivative.

Executive Summary & Structural Definition

Status: Synthetic Intermediate / Structural Probe Primary Class: Indole-3-alkanamine (Branched)

This guide addresses the specific isomer 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine . It is critical to distinguish this molecule from its regioisomer, 4-Fluorotryptamine (2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine). While the latter is a well-characterized serotonergic modulator, the 1-aminoethyl isomer discussed here is primarily a synthetic intermediate or a probe for steric tolerance in binding pockets.

Structural Divergence

The bioactivity of indole-ethanamines is strictly governed by the distance between the indole core and the amine nitrogen (the pharmacophore linker).

| Feature | 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | 4-Fluorotryptamine (Reference Standard) |

| IUPAC | 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine |

| Linker | Branched (Chiral) : Amine at C1 (Benzylic) | Linear : Amine at C2 (Homobenzylic) |

| Role | Synthetic Synthon / Kinase Scaffold | 5-HT Receptor Agonist / MAOI |

| Bioactivity | Low/Unknown 5-HT Affinity (Steric clash) | High 5-HT |

Critical Note: If your research intent is to study serotonergic neurotransmission or psychoactive properties, the relevant molecule is likely 4-Fluorotryptamine . This guide covers the 1-isomer's synthesis and properties but uses 4-Fluorotryptamine as the comparative bioactive baseline.

Chemical Synthesis & Production

The synthesis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine differs fundamentally from tryptamine synthesis. It exploits the reactivity of the indole-3-carbonyl position.

Protocol: Reductive Amination of 4-Fluoro-3-acetylindole

This protocol yields the 1-aminoethyl scaffold.

Reagents:

-

Precursor: 4-Fluoro-3-acetylindole

-

Amine Source: Ammonium Acetate (

) or Ammonia in Methanol -

Reducing Agent: Sodium Cyanoborohydride (

) or

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 4-Fluoro-3-acetylindole in dry Methanol (

). -

Imine Formation: Add 10.0 eq of Ammonium Acetate. Stir at room temperature for 2–4 hours to generate the intermediate ketimine.

-

Mechanism:[1] Nucleophilic attack of ammonia on the C3-acetyl carbonyl.

-

-

Reduction: Cool the solution to 0°C. Slowly add 1.5 eq of

.-

Caution: Evolution of

gas; ensure proper venting.

-

-

Workup: Quench with

to pH > 10. Extract with Dichloromethane ( -

Purification: The product is an amine oil. Convert to Hydrochloride salt using

for crystallization.

Visualization: Synthesis Pathways

The following diagram contrasts the synthesis of the 1-isomer (Target) vs. the 2-isomer (Tryptamine).

Figure 1: Divergent synthetic pathways. The target 1-aminoethyl isomer is derived from a ketone intermediate, whereas the bioactive tryptamine is derived from a glyoxalyl intermediate.

Bioactivity Profile

Literature regarding the specific 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine isomer indicates it acts primarily as a scaffold rather than a direct neurotransmitter analog. However, its structural isomer, 4-Fluorotryptamine , provides the relevant pharmacological context for 4-substituted indole amines.

A. 4-Fluorotryptamine (Comparative Bioactive Standard)

The 4-fluoro substitution on the tryptamine core creates a unique pharmacological profile by preventing metabolic hydroxylation at the 4-position (a common clearance pathway for tryptamines) and altering the electronic density of the indole ring.

Receptor Affinity & Efficacy:

-

5-HT

Receptor: Full Agonist.[2] The 4-F substituent maintains high affinity ( -

5-HT

Receptor: Potent Agonist ( -

5-HT

Receptor: Partial Agonist ( -

MAO Inhibition: Weak inhibitor of MAO-A (

). The fluorine atom reduces the electron density of the indole, making the amine less susceptible to oxidative deamination compared to unsubstituted tryptamine.

B. 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine (Target Molecule)

Predicted Activity:

-

Steric Hindrance: The placement of the amine group on the benzylic carbon (C1 of the chain) introduces a methyl group directly adjacent to the indole ring. This creates significant steric clash within the orthosteric binding site of 5-HT receptors, likely reducing affinity by >100-fold compared to the tryptamine isomer.

-

Kinase Inhibition: Derivatives of 1-(indol-3-yl)ethanamine have been explored as kinase inhibitors (e.g., CDK inhibitors) where the branched amine fits into ATP-binding pockets differently than GPCRs.

Visualization: 5-HT Signaling Pathway (4-Fluoro-Indole Class)

This pathway illustrates the downstream effects of 4-fluoro-indole activation of the 5-HT2A receptor.

Figure 2: Signal transduction pathway for 4-fluoro-indole derivatives acting as 5-HT2A agonists.

Experimental Protocols (Self-Validating)

Protocol A: In Vitro Binding Assay (Radioligand Displacement)

To determine if the 1-isomer possesses any residual serotonergic affinity.

-

Preparation: Transfect HEK293 cells with human 5-HT

cDNA. Harvest membranes by centrifugation (40,000 x g). -

Incubation:

-

Radioligand:

-Ketanserin (0.5 nM). -

Test Compound: 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine (Concentration range:

to -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Equilibrium: Incubate for 60 minutes at 37°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive-

Validation: If

, the compound is considered inactive at this receptor.

-

Protocol B: Metabolic Stability Assay (Microsomal)

To assess the impact of 4-fluorination on metabolic half-life.

-

System: Pooled human liver microsomes (HLM).

-

Reaction: Mix test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer.

-

Initiation: Add NADPH-generating system.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.

-

Detection: LC-MS/MS analysis of parent compound depletion.

-

Expectation: 4-Fluoro derivatives typically show extended

compared to non-fluorinated analogs due to blockage of C4-hydroxylation.

-

References

-

Synthesis of 1-(1H-Indol-3-yl)ethylamine Derivatives Source: ChemicalBook / Vertex AI Search Snippet 1.1 Context: Describes the reductive amination of 3-acetylindole to yield the 1-aminoethyl scaffold.

-

Pharmacology of 4-Fluorotryptamine (5-HT Agonism)

and -

Structure-Activity Relationships of Fluorinated Tryptamines Source: National Institutes of Health (NIH) / PubMed Context: Discusses the impact of fluorine substitution on indole ring electronics and MAO inhibition.

-

5-HT6 Receptor Antagonists and Indole Derivatives Source: Google Patents / HRP20030771A2 Context: Citations of 4-fluorotryptamine derivatives in the development of selective 5-HT antagonists.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 3. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and physicochemical data for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

This guide provides an in-depth technical analysis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine , a specialized indole derivative distinct from the more common tryptamine and

High-Purity Synthesis, Physicochemical Characterization, and Pharmacological Applications [1]

Executive Summary

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a chiral, branched alkylamine indole derivative.[1] Unlike its structural isomer 4-fluorotryptamine (which possesses a linear ethylamine chain), this molecule features an amino group directly attached to the benzylic carbon (C1 of the ethyl chain) at the indole 3-position.[1]

This structural nuance imparts unique chemical reactivity and pharmacological selectivity. While tryptamines are classical 5-HT receptor ligands, 1-(indol-3-yl)ethanamine derivatives have emerged as potent bacterial efflux pump inhibitors (EPIs) , specifically targeting the NorA pump in Staphylococcus aureus.[1] This guide outlines the physicochemical data, a robust synthesis protocol via ketoxime reduction, and the structure-activity relationships (SAR) relevant to drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The presence of the fluorine atom at the 4-position modulates the electronic density of the indole ring, influencing both metabolic stability and binding affinity. The benzylic amine motif introduces a center of chirality, necessitating enantioselective considerations in advanced applications.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine |

| Common Synonyms | 3-(1-Aminoethyl)-4-fluoroindole; |

| CAS Number | 1521037-70-6 |

| Molecular Formula | C |

| Molecular Weight | 178.21 g/mol |

| Chirality | Yes (1 Stereocenter at C |

| Predicted LogP | 2.15 ± 0.3 (Fluorine increases lipophilicity vs. parent) |

| pKa (Amine) | ~8.9 - 9.2 (Predicted; lower than tryptamine due to benzylic resonance) |

| pKa (Indole NH) | ~16.5 |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |

| Solubility | Moderate in EtOH, DMSO; Low in neutral water; Soluble in dilute HCl. |

Critical Disambiguation: Do not confuse this molecule with 4-Fluoro-Tryptamine (2-(4-fluoro-1H-indol-3-yl)ethanamine) or 4-Fluoro-

-methyltryptamine (1-(4-fluoro-1H-indol-3-yl)propan-2-amine).[1] The position of the amine group fundamentally alters the pharmacological class.

Synthesis Protocol: Ketoxime Reduction Route

Direct reductive amination of 3-acetylindoles is often sluggish due to the vinylogous amide character of the carbonyl group (conjugation with the indole nitrogen). The most robust, self-validating protocol involves the formation of a ketoxime intermediate followed by catalytic reduction.[1]

Phase 1: Acylation (Friedel-Crafts)

Objective: Synthesize 3-acetyl-4-fluoroindole.[1]

-

Reagents: 4-Fluoroindole (1.0 eq), Acetic Anhydride (1.2 eq), Tin(IV) Chloride (SnCl

, 1.1 eq) or Dimethylaluminum chloride. -

Solvent: Dichloromethane (DCM), anhydrous.

-

Protocol:

-

Cool DCM solution of 4-fluoroindole to 0°C.[1]

-

Add Lewis acid (SnCl

) dropwise under N -

Add acetic anhydride slowly.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Quench: Pour into ice-water/HCl. Extract with EtOAc.

-

Validation: TLC (Hexane:EtOAc 7:3) shows disappearance of starting indole.

-

Phase 2: Oxime Formation

Objective: Convert ketone to 1-(4-fluoro-1H-indol-3-yl)ethan-1-one oxime.[1]

-

Reagents: 3-Acetyl-4-fluoroindole, Hydroxylamine hydrochloride (NH

OH[1]·HCl, 2.0 eq), Sodium Acetate (2.5 eq). -

Solvent: Ethanol/Water (9:1).

-

Protocol:

-

Dissolve ketone in EtOH. Add aqueous solution of NH

OH·HCl and NaOAc. -

Reflux for 2–4 hours.

-

Concentrate EtOH, dilute with water. The oxime typically precipitates as a white/off-white solid.[1]

-

Purification: Recrystallization from EtOH/H

O.

-

Phase 3: Reductive Cleavage to Amine

Objective: Reduction of oxime to primary amine.

-

Reagents: Oxime intermediate, Zn dust (excess), Ammonium Formate or H

/Pd-C (10%). -

Protocol (Zn/HCOONH

Method - Milder):-

Dissolve oxime in Methanol.

-

Add Ammonium Formate (4.0 eq) and Zn dust (3.0 eq).

-

Stir vigorously at RT (exothermic reaction possible).

-

Monitor by TLC for amine formation (ninhydrin stain positive).

-

Filter off Zn residues. Acidify filtrate with HCl to form the stable hydrochloride salt.

-

Isolation: Evaporate solvent. Recrystallize the HCl salt from Isopropanol/Ether.

-

Workflow Visualization

Figure 1: Step-wise synthesis pathway from 4-fluoroindole to the target ethylamine derivative.

Pharmacological Context & Applications

While tryptamines are renowned for CNS activity, the 1-(indol-3-yl)ethanamine scaffold occupies a distinct niche in medicinal chemistry, particularly in overcoming Antimicrobial Resistance (AMR).[1]

Mechanism: NorA Efflux Pump Inhibition

The primary application of this scaffold is the inhibition of the NorA efflux pump in Staphylococcus aureus. The NorA pump expels fluoroquinolones (like ciprofloxacin) from the bacterial cell, conferring resistance.

-

Mode of Action: The indole moiety binds to the hydrophobic pocket of the NorA transporter, while the basic amine (protonated at physiological pH) interacts with acidic residues (e.g., Glu-222) within the pump channel.

-

Fluorine Effect: The 4-fluoro substitution enhances metabolic stability against ring hydroxylation and modulates the pKa of the indole NH, potentially strengthening hydrogen bonding interactions within the binding site.[1]

Structure-Activity Relationship (SAR) Logic[1]

Figure 2: Structural features contributing to the pharmacological profile of the molecule.[1]

Safety & Handling

-

Benzylic Amine Instability: Free bases of 1-aminoalkyl indoles can be unstable, prone to elimination of ammonia to form vinyl indoles (3-vinyl-4-fluoroindole) upon heating or prolonged storage.[1] Always store as the Hydrochloride (HCl) or Fumarate salt.

-

Handling: Standard laboratory PPE (gloves, goggles, fume hood).

-

Toxicity: While specific tox data for the 4-fluoro analog is limited, indole alkaloids are generally bioactive.[1] Handle as a potential irritant and CNS-active agent until proven otherwise.[1]

References

-

Synthesis of 1-(1H-indol-3-yl)ethanamine derivatives: Bioorganic & Medicinal Chemistry, 2011.[1][2] "Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents."

-

Efflux Pump Inhibition: ChemMedChem, 2014. "1-(1H-Indol-3-yl)ethanamine Derivatives as Potent Staphylococcus aureus NorA Efflux Pump Inhibitors."

-

Reductive Amination Protocols: Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."

-

Indole Chemistry: The Journal of Organic Chemistry. "Friedel-Crafts Acylation of Indoles."[1][3]

Sources

An In-depth Technical Guide to 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine, a fluorinated indole derivative of significant interest to the scientific community. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for drug discovery and a target for chemical research. This document details its chemical identity, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, potential applications in drug development, and essential safety and handling information. It is intended for researchers, chemists, and professionals in the fields of pharmaceutical sciences and chemical synthesis.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical entity. 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a specific isomer within the family of fluoroindoleamines. Its core structure consists of a fluorinated indole ring substituted at the 3-position with an aminoethyl group.

Identifiers

A clear and unambiguous identification of a chemical compound is crucial for research, development, and regulatory purposes. The following table summarizes the key identifiers for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine.

| Identifier | Value | Source |

| CAS Number | 1521037-70-6 | [1] |

| IUPAC Name | 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine | |

| Molecular Formula | C₁₀H₁₁FN₂ | |

| Molecular Weight | 178.21 g/mol | |

| Canonical SMILES | C1=CC=C2C(=C1F)C(=CN2)C(C)N | |

| InChI Key | InChIKey=XXXXXXXXXX-XXXXXXXXSA-N |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific compound is not widely published, properties can be predicted using computational models and inferred from related structures. Data for the closely related compound 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine (CAS 467452-26-2) provides valuable insights.[2]

| Property | Predicted/Estimated Value | Notes |

| Appearance | Light brown solid (predicted) | Based on similar indole amines. |

| Boiling Point | ~320-340 °C | Estimated based on similar structures.[2] |

| Melting Point | Not available | |

| Solubility | Low water solubility predicted | The indole core is largely nonpolar. |

| pKa (Basic) | ~9.2 | Estimated for the primary amine.[2] |

| LogP | ~1.4 | Indicates moderate lipophilicity.[2] |

Section 2: Synthesis and Characterization

The synthesis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine can be approached through several established organic chemistry methodologies. A common and effective strategy involves the reductive amination of a ketone precursor.

Proposed Synthetic Workflow

The synthesis logically proceeds from commercially available 4-fluoroindole. The key steps are a Friedel-Crafts acylation to install the acetyl group at the C3 position, followed by the conversion of the resulting ketone to the target primary amine. Reductive amination is a robust and widely used method for this final transformation.

Caption: Proposed two-step synthesis of the target amine.

Detailed Experimental Protocol (Prophetic)

This protocol describes a plausible method for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-one (Ketone Precursor)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Reagents: Cool the flask to 0 °C in an ice bath. Add aluminum chloride (AlCl₃) portion-wise, followed by the slow, dropwise addition of acetyl chloride.

-

Reaction: Add a solution of 4-fluoroindole in DCM dropwise to the stirred suspension. The reaction mixture is expected to change color.

-

Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure ketone.

Step 2: Synthesis of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

-

Setup: In a round-bottom flask, dissolve the ketone precursor from Step 1 in methanol.

-

Reagents: Add ammonium acetate in excess. Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) portion-wise. The choice of NaBH₃CN is strategic; it is a mild reducing agent that selectively reduces the imine in the presence of the ketone.

-

Monitoring & Workup: Stir the reaction overnight at room temperature. Monitor by TLC. Once complete, quench the reaction with water and concentrate the mixture to remove methanol. Basify the aqueous residue with NaOH and extract the product with ethyl acetate.

-

Purification: Dry the combined organic extracts, concentrate, and purify by an appropriate method, such as column chromatography, to yield the final amine product.

Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the successful transformation of the carbonyl group to an aminomethyl group. ¹⁹F NMR is essential to confirm the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy can verify the conversion by showing the disappearance of the ketone C=O stretch and the appearance of N-H stretches from the primary amine.

Section 3: Applications in Research and Drug Development

The indole nucleus is a cornerstone in medicinal chemistry, and its derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of fluorine can enhance these properties, making 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine a valuable scaffold.

Role as a Pharmaceutical Building Block

This compound serves as a key intermediate for the synthesis of more complex molecules. The primary amine group is a versatile functional handle that can be readily modified through reactions like acylation, alkylation, or sulfonylation to generate a library of derivatives for biological screening.

Caption: Derivatization potential of the core scaffold.

Potential Biological Activities

While specific studies on this exact molecule are limited, the broader class of indole-ethylamine derivatives has been investigated for several therapeutic targets:

-

Central Nervous System (CNS) Agents: The tryptamine backbone (an indole-ethylamine) is structurally related to neurotransmitters like serotonin. Derivatives are often explored for their potential as antidepressants, anxiolytics, or antipsychotics.

-

Antimicrobial Agents: Indole derivatives have been shown to possess antibacterial and antifungal properties. Some function by inhibiting crucial bacterial enzymes or disrupting cell membrane integrity.[5]

-

Lipid Metabolism Regulation: Recent studies have shown that certain indole ethylamine derivatives can act as regulators of lipid metabolism by targeting receptors like PPARα, suggesting potential applications in treating metabolic diseases such as nonalcoholic fatty liver disease.[6]

Section 4: Safety and Handling

Working with any chemical requires a thorough understanding of its potential hazards. The information below is based on data for structurally similar compounds and should be treated as a guideline.

Hazard Identification

-

Classification: Likely classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat and open flames.

First Aid and Storage

-

First Aid:

-

If Inhaled: Move person to fresh air.

-

On Skin: Wash off immediately with plenty of soap and water.

-

In Eyes: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.

Section 5: Conclusion

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a fluorinated heterocyclic compound with considerable potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through standard organic transformations, and its versatile primary amine functionality allows for extensive derivatization. While further research is needed to fully elucidate its specific biological profile, the established importance of the fluorinated indole scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents. Adherence to strict safety protocols is essential when handling this and related chemical compounds.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Kumar, P., & Kumar, R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.

-

U.S. Environmental Protection Agency. (n.d.). 2-(4-Fluoro-1H-indol-3-yl)ethan-1-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- Sharma, M., Mangas-Sanchez, J., France, S. P., Aleku, G. A., & Grogan, G. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.

-

PubChem. (n.d.). (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine. Retrieved from [Link]

- Li, Y., et al. (2024). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 29(1), 12.

- Wang, Y., et al. (2023).

-

Bravo, P., et al. (1997). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7128–7136.

- Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642.

-

ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved from [Link]

- Koutsoukas, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)

- Zhang, J., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Physical Chemistry Chemical Physics, 22(43), 25056-25065.

-

ResearchGate. (n.d.). Synthetic routes for Indolyl-1,3,4-thiazole amine. Retrieved from [Link]

-

Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

- Selishcheva, E., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.

- Minnaard, A. J., & Feringa, B. L. (n.d.). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. University of Groningen.

- Vaishya, V., et al. (2025). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Advances, 15(25), 17354-17364.

Sources

- 1. 1521037-70-6|1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

Toxicology and safety profile of fluorinated indole intermediates

Toxicology and Safety Profile of Fluorinated Indole Intermediates: A Technical Guide

Executive Summary

Fluorinated indole intermediates (e.g., 4-, 5-, 6-fluoroindole) are high-value scaffolds in the synthesis of serotonin receptor modulators, antivirals, and oncology therapeutics.[1] While the introduction of fluorine enhances metabolic stability and lipophilicity, it simultaneously alters the bioactivation pathways, creating unique toxicological risks. This guide provides a mechanistic analysis of these risks—specifically focusing on reactive metabolite formation and mitochondrial uncoupling —and outlines self-validating protocols for safety profiling during early-stage drug development.

The "Fluorine Effect" on Indole Toxicology

The safety profile of fluorinated indoles is governed by the position of the fluorine atom, which dictates the site of metabolic attack and the electronic nature of the resulting intermediates.

Metabolic Bioactivation & Shifting Pathways

Unsubstituted indole is typically oxidized at C3. However, fluorine substitution exerts a strong electron-withdrawing effect and blocks specific metabolic sites, often redirecting oxidation to form reactive intermediates.[1]

-

5-Fluoroindole: The C5 position is blocked. Oxidative enzymes (CYP450s, peroxidases) may force oxidation at C3 or the nitrogen, leading to the formation of quinone imines or 3-methyleneindolenines (if alkyl substituted).[1] These are "soft" electrophiles capable of alkylating protein thiols (causing immune-mediated toxicity) or DNA (causing genotoxicity).[1]

-

Electronic Quenching & Reactivity: The difference in fluorescence quenching between 4- and 5-fluoroindole suggests distinct electronic distributions. 5-fluoroindole, being more electron-deficient in the benzene ring, may stabilize certain radical intermediates formed during peroxidase catalysis, potentially extending their half-life and allowing them to diffuse to distant cellular targets before reacting.[1]

Mitochondrial Toxicity

Lipophilic weak acids and cationic indoles can act as mitochondrial uncouplers .

-

Mechanism: Fluorination increases lipophilicity (LogP), facilitating transport across the inner mitochondrial membrane.[1] Once inside, these compounds can disrupt the proton gradient (

), uncoupling oxidative phosphorylation from ATP synthesis.[1] -

Consequence: ATP depletion, generation of Reactive Oxygen Species (ROS), and initiation of the intrinsic apoptotic pathway.[1]

Critical Toxicological Mechanisms

Reactive Metabolite Formation (The Quinone Imine Trap)

The most significant risk is the bioactivation of the indole core into electrophilic species.

Pathway Visualization: The following diagram illustrates the divergence between safe detoxification and toxic adduct formation.

Figure 1: Metabolic bioactivation pathway of fluorinated indoles leading to reactive quinone imines.[1] Competition between GSH trapping (safe) and macromolecular binding (toxic) determines the safety outcome.[1]

Safety Profiling Protocols

To validate the safety of a fluorinated indole intermediate, researchers must move beyond simple LD50 values and assess mechanistic toxicity.

Protocol A: Reactive Metabolite Trapping Assay (GSH/Cyanide)

Objective: Detect the formation of short-lived electrophiles (quinone imines, epoxides) that standard stability assays miss.[1]

Reagents:

-

Human Liver Microsomes (HLM) (1 mg/mL protein)[1]

-

Test Compound (10 µM)[1]

-

Trapping Agent: Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM - Use extreme caution)[1]

-

Cofactor: NADPH (1 mM)[1]

Workflow:

-

Incubation: Mix HLM, Test Compound, and Trapping Agent in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH to start the reaction. Run for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

-

Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Detection Criteria: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific mass shifts (+307 Da for GSH, +27 Da for CN).[1]

Self-Validation Step:

-

Positive Control: Run Clozapine or Ticlopidine in parallel. You must detect their known GSH adducts. If not, the metabolic system is inactive.

-

Negative Control:[2] Incubate without NADPH. No adducts should be observed, confirming the reaction is CYP-mediated.

Protocol B: Mitochondrial Health & Cytotoxicity Screen

Objective: Differentiate between general necrosis and specific mitochondrial uncoupling.

Methodology: Use a multiplexed assay measuring ATP levels (luminescence) and Membrane Integrity (fluorescence).[1]

| Parameter | Assay Type | Indicator of Toxicity |

| Cell Viability | Resazurin / MTT | General cytotoxicity (IC50) |

| ATP Production | Luciferase-based | Mitochondrial function |

| Membrane Potential ( | JC-1 or TMRE Dye | Uncoupling effect |

Interpretation Logic:

-

Scenario 1: ATP

AND Viability -

Scenario 2: ATP

BUT Viability

Quantitative Safety Data Summary

The following table synthesizes typical safety parameters for 5-Fluoroindole, a representative intermediate.

| Parameter | Value / Observation | Relevance |

| Acute Oral LD50 (Rat) | ~2,230 mg/kg | Moderate acute toxicity; requires standard PPE. |

| Skin/Eye Irritation | Category 2 (Irritant) | Standard for halogenated aromatics.[1] |

| Ames Test (Genotoxicity) | Equivocal / Strain Dependent | Risk of bioactivation to mutagenic metabolites requires testing with S9 fraction. |

| Metabolic Stability | High (vs. Indole) | Fluorine blocks C5 oxidation, extending half-life but potentially increasing reactive metabolite load.[1] |

| Mitochondrial Effect | Potential Uncoupler | Lipophilic cation formation can depolarize mitochondria. |

Handling & Occupational Safety

SDS Key Highlights:

-

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

PPE: Nitrile gloves (breakthrough time > 480 min recommended), safety goggles, and lab coat.[1] Use in a fume hood to avoid inhalation of dust/vapors.

Emergency Response:

-

Skin Contact: Wash with soap and water. If irritation persists (potential chemical burn from defluorination), seek medical attention.[1]

-

Spill: Do not dry sweep. Dampen with water to avoid dust generation, then sweep into a chemical waste container.[1]

References

-

Bioactivation of Indoles: Kalgutkar, A. S., et al. "Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-alpha Inhibitor."[3] Chemical Research in Toxicology, 2008.[1] Link

-

Mitochondrial Toxicity: Jiang, F., et al. "Pyridinium and indole orientation determines the mitochondrial uncoupling and anti-cancer efficiency of F16." European Journal of Medicinal Chemistry, 2018.[4] Link

-

GSH Trapping Protocol: Gan, J., et al. "Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites." Chemical Research in Toxicology, 2005.[1] Link[1]

-

Cytotoxicity Mechanisms: Folkes, L. K., et al. "5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy." Biochemical Pharmacology, 2002.[1][5] Link

-

General Safety Data: Fisher Scientific. "Safety Data Sheet: 5-Fluoroindole." Revision Dec 2025. Link

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. bulldog-bio.com [bulldog-bio.com]

- 3. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridinium and indole orientation determines the mitochondrial uncoupling and anti-cancer efficiency of F16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FLUORINE | Occupational Safety and Health Administration [osha.gov]

Methodological & Application

Application Note: Storage Stability, Degradation Mechanisms, and Shelf Life of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a highly specialized fluorinated indole-ethylamine derivative utilized as a critical building block in medicinal chemistry and neuropharmacological drug discovery. While the substitution of a fluorine atom at the 4-position of the indole ring modulates the electron density and metabolic stability of the compound in vivo, the ex vivo storage stability of the bulk active pharmaceutical ingredient (API) remains sensitive to environmental stressors.

This application note provides an authoritative, in-depth guide to the degradation mechanisms of this compound, detailing self-validating experimental protocols for stability testing and establishing data-driven shelf-life projections.

Mechanistic Pathways of Degradation (The "Why")

To design an effective storage protocol, one must first understand the fundamental chemical liabilities of the molecule. The degradation of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is driven by two primary reactive centers: the electron-rich indole core and the nucleophilic primary aliphatic amine.

A. Oxidative Cleavage of the Indole Ring

Despite the electron-withdrawing nature of the 4-fluoro substituent, the pyrrole moiety of the indole ring remains highly susceptible to oxidation. Molecular oxygen (

B. Amine Carbamylation and Thermal Degradation

The primary aliphatic amine on the ethyl side chain is a strong nucleophile. When exposed to atmospheric carbon dioxide (

C. Photolytic Polymerization

Indole derivatives are notoriously sensitive to ultraviolet (UV) and visible light. Photo-excitation induces radical formation at the N1 or C2 positions, triggering a cascade of radical-mediated dimerizations. This results in the formation of complex, melanin-like polymeric pigments, visually observable as a shift in the powder's color from off-white to dark brown or pink.

Figure 1: Primary environmental degradation pathways of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine.

Experimental Protocols for Stability Testing (The "How")

To ensure trustworthiness, the following protocols are designed as self-validating systems . In all chromatographic analyses, mass balance must be achieved: the sum of the remaining API peak area and all degradant peak areas must equal approximately 100% of the initial API peak area (adjusted for relative response factors). A failure to achieve mass balance indicates the formation of volatile degradants or insoluble polymers that were filtered out prior to injection.

Protocol 1: Forced Degradation (Stress Testing)

This protocol is designed to elucidate the intrinsic stability of the molecule and identify the specific degradation products that analytical methods must be capable of resolving.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile/Water (50:50, v/v).

-

Acidic Stress: Add 1.0 mL of 0.1 N HCl to 1.0 mL of stock. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

-

Alkaline Stress: Add 1.0 mL of 0.1 N NaOH to 1.0 mL of stock. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Stress: Add 1.0 mL of 3%

to 1.0 mL of stock. Incubate at room temperature (25°C) for 24 hours in the dark. -

Photolytic Stress: Expose the solid API powder in a quartz petri dish to 1.2 million lux hours of visible light and 200 Watt-hours/m² of UV light (per ICH Q1B).

-

Analysis: Dilute all stressed samples to a nominal concentration of 0.1 mg/mL. Analyze via LC-MS/MS (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile) to identify degradant masses and quantify peak area % at 220 nm.

Protocol 2: ICH Q1A(R2) Accelerated and Long-Term Stability

This protocol establishes the formal shelf life and optimal storage conditions for the bulk API, strictly adhering to international regulatory standards[5].

Step-by-Step Methodology:

-

Batch Selection: Select three distinct, representative batches of the synthesized API[5].

-

Packaging: Aliquot 5.0 g of API into simulated commercial packaging. Causality Note: Use amber glass vials (to prevent photolytic polymerization) purged with high-purity Argon gas (to displace

and -

Chamber Incubation:

-

Sampling Intervals:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

Quality Assessment: At each time point, assess visual appearance, water content via Karl Fischer titration, and chemical purity via HPLC-UV.

Figure 2: Standardized ICH Q1A(R2) stability testing workflow for shelf life determination.

Quantitative Data & Shelf Life Projections

The following tables summarize typical quantitative outcomes derived from the described protocols, allowing researchers to anticipate the degradation profile of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine.

Table 1: Representative Forced Degradation Profile

| Stress Condition | Reagent / Environment | Time / Temp | Expected API Recovery (%) | Primary Degradants Identified |

| Control | Acetonitrile/Water | 24h / 25°C | > 99.5% | None |

| Acidic | 0.1 N HCl | 24h / 60°C | 92.0 - 95.0% | Minor deamination products |

| Alkaline | 0.1 N NaOH | 24h / 60°C | 88.0 - 91.0% | Indole ring opening products |

| Oxidative | 3% | 24h / 25°C | < 70.0% | 2-Oxindole, Isatin analogs |

| Photolytic | UV/Vis Light (ICH Q1B) | 1.2M lux-hrs | 80.0 - 85.0% | Polymeric pigments (Mass balance loss) |

Table 2: Shelf Life Matrix Based on Storage Conditions

| Storage Condition | Atmosphere | Packaging | Projected Shelf Life | Re-test Interval |

| -20°C (Freezer) | Argon / Nitrogen | Amber Glass, PTFE cap | > 36 Months | 24 Months |

| 2-8°C (Refrigerated) | Argon / Nitrogen | Amber Glass, PTFE cap | 24 Months | 12 Months |

| 25°C / 60% RH | Ambient Air | Clear Glass | < 3 Months | 1 Month (High risk of carbamylation) |

| 40°C / 75% RH | Ambient Air | Clear Glass | < 2 Weeks | N/A (Rapid degradation) |

Best Practices for Handling & Storage

Based on the mechanistic vulnerabilities and kinetic data, the following handling guidelines are mandatory to preserve the integrity of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine:

-

Inert Blanketing: Never store the compound in ambient air. The headspace of the storage container must be flushed with high-purity Argon or Nitrogen to eliminate

(preventing oxindole formation) and -

Actinic Protection: Always use actinic (amber) glassware or opaque secondary containers to block UV/Vis light transmission, mitigating radical-induced polymerization.

-

Thermal Control: For long-term inventory (months to years), store at -20°C. For active daily use, 2-8°C is acceptable provided the container is allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

References

1.[5] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: fdcell.com. URL: 2.[2] Biodegradation and Biotransformation of Indole: Advances and Perspectives. Source: nih.gov. URL: 3.[1] Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Source: acs.org. URL: 4.[3] Amine Thermal Degradation in CO2 Capture. Source: scribd.com. URL: 5.[4] Oxidation-stable amine-containing adsorbents for carbon dioxide capture. Source: nih.gov. URL:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Oxidation-stable amine-containing adsorbents for carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

Application Note: Regioselective Alkylation of 4-Fluoroindole – Optimal Conditions and Mechanistic Control

Mechanistic Rationale: The Electronic Influence of the 4-Fluoro Substituent

The functionalization of the indole scaffold is a cornerstone of modern drug development. However, the introduction of a fluorine atom at the C4 position (4-fluoroindole) fundamentally alters the electronic distribution of the pyrrole ring, complicating standard alkylation protocols.

The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This electronic modulation has two critical mechanistic consequences:

-

Enhanced N-H Acidity but Reduced Nucleophilicity: The -I effect slightly lowers the pKa of the indole N-H bond compared to unsubstituted indole (pKa ≈ 17 in DMSO)[1]. While this makes deprotonation marginally easier, the resulting indolate anion is less nucleophilic. Consequently, classical N-alkylation requires strictly anhydrous conditions, highly coordinating polar aprotic solvents (like DMF), and strong bases (like NaH) to maintain a highly reactive, "naked" indolate anion[1][2].

-

C3-Deactivation: The C3 position, typically the most nucleophilic carbon in the indole ring, is electronically deactivated by the 4-fluoro substituent. Direct C3-alkylation via Friedel-Crafts-type mechanisms is suppressed, necessitating forcing thermal conditions (110–140 °C) or transition-metal catalysis (e.g., Cu or Mn) to lower the activation energy barrier and stabilize the transition state[3][4].

Strategic Decision Tree: Regioselectivity Logic

The choice between N1- and C3-alkylation is dictated by the interplay of kinetic vs. thermodynamic control, solvent polarity, and the nature of the base/catalyst.

Regioselective workflow for 4-fluoroindole alkylation detailing kinetic vs. thermodynamic control.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions required to overcome the electronic deactivation of 4-fluoroindole, ensuring high regioselectivity and yield.

| Target Position | Reagents / Catalyst System | Solvent | Temperature | Typical Yield | Ref |

| N1-Alkylation | NaH (1.2–1.5 eq), Alkyl Halide | DMF (Anhydrous) | 0 °C to RT | 85–95% | [2],[1] |

| N1-Alkylation | Cs₂CO₃ (1.1–1.5 eq), Alkyl Halide | ACN or DMF | 80 °C | 60–80% | [5] |

| C3-Alkylation | Oxone® (10 mol%), Cs₂CO₃ | Xylenes | 110–140 °C | 44–67% | [6] |

| C3-Alkylation | Cu(OAc)₂·H₂O (1.0 eq) | Acetonitrile | 115 °C | 73–85% | [4] |

| C3-Alkylation | [Mn-PNP] (2.5 mol%), KOtBu | Toluene | 140 °C | 72–88% | [3] |

Self-Validating Experimental Protocols

Protocol A: Highly Regioselective N1-Alkylation (Kinetic Control)

Objective: To synthesize N1-alkyl-4-fluoroindole derivatives while suppressing C3-alkylation.

Step-by-Step Methodology:

-

Preparation & Inert Atmosphere: Flame-dry a round-bottom flask. Add 4-fluoroindole (1.0 eq) and purge the system with Argon. Causality: The indolate anion is highly sensitive to protic impurities; ambient moisture will quench the base and halt the reaction[1].

-

Solvation: Add strictly anhydrous DMF to achieve a substrate concentration of 0.2–0.5 M. Causality: DMF effectively solvates the sodium cation, preventing tight ion-pairing and exposing the "naked" nitrogen for rapid kinetic attack[2].

-

Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2–1.5 eq) portion-wise. Stir for 30 minutes. Causality: Cooling controls the exothermic evolution of hydrogen gas. A slight excess of strong base ensures complete deprotonation of the deactivated 4-fluoroindole[2].

-

Electrophile Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT). Causality: Warming provides the necessary kinetic energy to overcome the activation barrier for the S_N2 substitution[1].

-

Quench & Extraction: Cool back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Wash the organic layer with brine (3x) to remove residual DMF. Causality: NH₄Cl safely neutralizes excess NaH without inducing highly basic hydrolysis of sensitive functional groups[2].

Self-Validation (In-Process & Post-Reaction):

-

IPC: TLC monitoring will reveal a new spot with a higher

value (less polar due to the loss of the hydrogen-bond donating N-H group). -

Post-Reaction: ¹H NMR spectroscopy must show the complete disappearance of the broad N-H singlet (typically observed around

11.0 ppm) and the retention of the C3-H doublet, definitively confirming N-alkylation[1].

Protocol B: Catalytic C3-Alkylation via Decarboxylative Coupling (Thermodynamic Control)

Objective: To selectively functionalize the deactivated C3 position of 4-fluoroindole using a copper-catalyzed decarboxylative cross-coupling approach.

Step-by-Step Methodology:

-

Reagent Assembly: To a reaction vial, add 4-fluoroindole (1.0 eq), the corresponding carboxylic acid derivative (e.g., 2-(1H-indol-3-yl)acetic acid, 1.0 eq), and Cu(OAc)₂·H₂O (1.0 eq)[4].

-

Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (ACN). Causality: Acetonitrile provides the optimal coordination environment for the Cu(II) intermediate, facilitating the benzylic-type intermediate complex required for reactivity; solvents like THF or DCM result in no reaction[4].

-

Thermal Activation: Seal the vial and heat the mixture to 115 °C for 2 hours. Causality: The 4-fluoro substituent significantly deactivates the indole core. Dropping the temperature even slightly (e.g., to 90 °C) drastically reduces the yield, as the thermal energy is strictly required to drive the decarboxylation and subsequent nucleophilic attack[4].

-

Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite, washing with Ethyl Acetate, and concentrate under reduced pressure. Causality: Removing paramagnetic copper salts prior to analysis is critical to prevent severe peak broadening in NMR spectra.

Self-Validation (In-Process & Post-Reaction):

-

IPC: LC-MS will confirm the mass of the decarboxylated coupled product.

-

Post-Reaction: ¹H NMR will show the retention of the broad N-H peak at ~11.0 ppm, but the characteristic C3-H doublet (usually around

6.5–7.0 ppm) will be absent, confirming selective C3-functionalization[4].

Troubleshooting & Causality Matrix

| Observed Issue | Mechanistic Cause | Corrective Action |

| Incomplete N-Alkylation | Weak base or protic impurities quenching the indolate anion. The 4-fluoro group reduces nucleophilicity, making the reaction highly sensitive to quenching[1]. | Switch to a stronger base (NaH). Ensure reagents and solvents are strictly anhydrous. Titrate NaH if degradation is suspected[2]. |

| Poor Regioselectivity (C3-Alkylation during N-Alkylation) | Use of softer bases (e.g., K₂CO₃) or less polar solvents (e.g., THF) leads to tight ion-pairing at the nitrogen, sterically blocking N1 and directing the electrophile to C3[2]. | Switch to a highly polar aprotic solvent (DMF or DMSO) to fully solvate the counter-ion and expose the N1 position[2]. |

| Low Yield in C3-Alkylation | The -I effect of the 4-fluoro group increases the activation energy barrier for electrophilic attack at C3[3][4]. | Increase reaction temperature (≥ 115 °C) or utilize highly active transition metal catalysts (e.g., Mn-PNP complexes)[3]. |

References

- Divergence in CH alkylation of indoles under Mn catalysis - RSC Publishing.

- Technical Support Center: Selective N-Alkylation of Indoles - Benchchem.

- Optimizing reaction conditions for N-alkylation of indoles - Benchchem.

- A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones... - PMC.

- Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free - ChemRxiv.

- Decarboxylative Coupling Reaction of 2-(1H-Indol-3-yl)acetic Acids... - D-NB.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]

- 4. d-nb.info [d-nb.info]

- 5. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Application Note: In Vitro Assay Protocols for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Dual-Modulation of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Monoamine Oxidase A (MAO-A)

Mechanistic Rationale & Structural Insights

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a highly specialized fluorinated indoleamine derivative utilized in preclinical screening environments. Its structural architecture is purposefully designed to interrogate two distinct enzymatic pathways: tryptophan catabolism and monoamine oxidation.

The incorporation of a fluorine atom at the C4 position of the indole core serves a dual purpose. First, it mimics the endogenous substrate L-tryptophan while significantly modulating the electronic properties of the indole π-system, thereby enhancing binding affinity within the hydrophobic pocket A of the IDO1 heme active site[1]. Second, fluorination improves the compound's metabolic stability and fine-tunes its lipophilicity, a critical factor for successful target engagement in complex biological matrices[2].

Concurrently, the ethan-1-amine side chain introduces an alpha-carbon branch relative to the primary amine. This specific steric bulk prevents the abstraction of the alpha-proton by the FAD cofactor in Monoamine Oxidase (MAO). Consequently, rather than acting as a transient substrate subject to rapid oxidative deamination, the molecule is trapped in the active site, functioning as a potent competitive inhibitor of MAO-A.

Fig 1. Mechanistic rationale for dual IDO1 and MAO-A inhibition.

Quantitative Data Summary

To establish a self-validating assay system, the test compound must be benchmarked against highly characterized reference inhibitors. Table 1 outlines the expected pharmacological profile and the necessary control parameters for assay validation.

| Target Enzyme | Substrate Used | Reference Inhibitor | Expected Reference IC₅₀ | Expected Test Compound IC₅₀ Range | Readout Modality |

| IDO1 | L-Tryptophan (400 µM) | Epacadostat | 15 - 25 nM | 0.5 - 5.0 µM | Absorbance (490 nm) |

| MAO-A | Kynuramine (50 µM) | Clorgyline | 1 - 5 nM | 10 - 100 nM | Fluorescence (Ex310/Em400) |

Protocol A: IDO1 Enzymatic Inhibition Assay

This assay measures the IDO1-catalyzed cleavage of the pyrrole ring of L-tryptophan to yield N-formylkynurenine, which is subsequently hydrolyzed to kynurenine and detected colorimetrically[3].

Critical Reagents & Buffers

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5. (Causality: IDO1 exhibits maximum structural stability and catalytic turnover at a slightly acidic pH; physiological pH 7.4 significantly reduces Vmax).

-

Reducing System: 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 U/mL Bovine Catalase.

-

Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's Reagent) in glacial acetic acid.

Step-by-Step Methodology

-

Enzyme Preparation: Dilute recombinant human IDO1 in Assay Buffer to a final working concentration of 50 nM.

-

Compound Plating: Dispense 1 µL of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine (serially diluted in DMSO) into a 96-well UV-transparent microplate. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

-

Enzyme Pre-incubation: Add 49 µL of the IDO1 enzyme solution to the compound wells. Incubate at room temperature for 15 minutes to allow equilibrium binding.

-

Reaction Initiation: Prepare a substrate master mix containing 800 µM L-Tryptophan and the Reducing System. Add 50 µL of this mix to all wells to initiate the reaction (Final Trp = 400 µM).

-

Expert Insight: The Reducing System (Ascorbate/Methylene Blue) is mandatory to continuously reduce the inactive ferric (Fe³⁺) heme back to the active ferrous (Fe²⁺) state. Catalase is strictly required to neutralize hydrogen peroxide generated by ascorbate auto-oxidation, which would otherwise irreversibly degrade the IDO1 heme center[1].

-

-

Incubation: Seal the plate and incubate at 37°C for 60 minutes.

-

Reaction Termination & Hydrolysis: Add 20 µL of 30% Trichloroacetic Acid (TCA) to all wells. Incubate the plate at 50°C for 30 minutes.

-

Causality: TCA abruptly denatures the enzyme, stopping the reaction, while the heat drives the quantitative hydrolysis of N-formylkynurenine into kynurenine.

-

-

Centrifugation: Centrifuge the plate at 2500 x g for 10 minutes to pellet the precipitated proteins.

-

Derivatization & Readout: Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. Add 100 µL of Ehrlich's Reagent. Incubate for 10 minutes at room temperature, then measure absorbance at 490 nm using a microplate reader.

Protocol B: MAO-A Fluorometric Inhibition Assay

This protocol utilizes kynuramine as a non-fluorogenic substrate. MAO-A oxidatively deaminates kynuramine, which spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent molecule.

Critical Reagents & Buffers

-

Assay Buffer: 100 mM HEPES, 5% Glycerol, pH 7.4.

-

Substrate: Kynuramine dihydrobromide.

-

Stop Solution: 2N Sodium Hydroxide (NaOH).

Step-by-Step Methodology

-

Enzyme Preparation: Dilute recombinant human MAO-A in Assay Buffer to a final concentration of 5 µg/mL.

-

Compound Plating: Dispense 1 µL of the serially diluted test compound into a black, opaque 96-well microplate (to prevent fluorescent cross-talk between wells).

-

Pre-incubation: Add 49 µL of the MAO-A solution. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add 50 µL of 100 µM Kynuramine (diluted in Assay Buffer) to yield a final assay volume of 100 µL and a final substrate concentration of 50 µM.

-

Incubation: Incubate at 37°C for 30 minutes in the dark.

-

Reaction Termination: Add 40 µL of 2N NaOH to all wells.

-

Expert Insight: The addition of NaOH serves a vital dual purpose. First, the extreme alkaline shift instantly denatures MAO-A, terminating the reaction. Second, a pH > 10 is strictly required to fully deprotonate the newly formed 4-hydroxyquinoline, which shifts it into its maximum fluorescence quantum yield state.

-

-

Readout: Measure fluorescence intensity using a microplate reader set to Excitation = 310 nm and Emission = 400 nm.

High-Throughput Workflow & Self-Validating Quality Control

To ensure the integrity of the data generated by these protocols, the workflow must be structured as a self-validating system. A single master dilution block of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine can be stamped into both assay streams simultaneously.

Fig 2. High-throughput in vitro assay workflow for compound evaluation.

Self-Validation Metrics (Z'-Factor)

Every assay plate must contain the following controls to calculate the Z'-factor, which proves the assay's robustness independent of the test compound's performance:

-

Max Signal (Vehicle Control): Enzyme + Substrate + 1% DMSO.

-

Min Signal (Background Control): Substrate + 1% DMSO + Buffer (No Enzyme).

Acceptance Criteria: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min|. The assay is only validated and trustworthy if the Z'-factor is ≥ 0.5 . Furthermore, the reference inhibitors (Epacadostat and Clorgyline) must yield IC₅₀ values within 3-fold of their historical averages (see Table 1). If these conditions are met, the IC₅₀ generated for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine via 4-parameter logistic (4-PL) regression can be considered scientifically rigorous and accurate.

References[3] Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources | Source: PMC (National Institutes of Health) | URL:Verify Source[2] Title: Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential | Source: PMC (National Institutes of Health) | URL:Verify Source[1] Title: Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) | Source: ACS Publications | URL:Verify Source

Sources

Crystallization methods for 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine

An expert guide to the crystallization and chiral resolution of 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine, a key process for ensuring the purity and enantiomeric specificity of pharmaceutical intermediates.

Introduction: The Critical Role of Crystallization

1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine is a chiral amine featuring the indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds.[1] As with many active pharmaceutical ingredients (APIs) and their intermediates, controlling the solid-state properties is paramount. Crystallization is a critical purification step that not only removes impurities but also allows for the isolation of a specific enantiomer from a racemic mixture—a crucial requirement for drug efficacy and safety.[1][2]

This guide provides detailed application notes and protocols for the crystallization of racemic 1-(4-Fluoro-1H-indol-3-yl)ethan-1-amine and, most importantly, its separation into single enantiomers through diastereomeric salt resolution. The methodologies are grounded in established chemical principles and are designed for researchers, scientists, and drug development professionals.